molecular formula C21H18N4O2 B2755449 N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide CAS No. 847388-01-6

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B2755449
CAS No.: 847388-01-6
M. Wt: 358.401
InChI Key: NKIVBWZCCPCTKS-UHFFFAOYSA-N
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Description

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a benzamide derivative featuring a methoxyphenyl backbone substituted with an imidazo[1,2-a]pyrimidine moiety and a 4-methylbenzamide group. This compound is structurally characterized by its heterocyclic imidazo[1,2-a]pyrimidine core, which is fused to a pyrimidine ring, and a benzamide linker that facilitates interactions with biological targets such as kinases or receptors . The methoxy group at the 2-position of the phenyl ring and the methyl substituent on the benzamide moiety are critical for modulating solubility, binding affinity, and metabolic stability.

Properties

IUPAC Name

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-4-6-15(7-5-14)20(26)23-17-12-16(8-9-19(17)27-2)18-13-25-11-3-10-22-21(25)24-18/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIVBWZCCPCTKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyrimidine Core

The imidazo[1,2-a]pyrimidine scaffold is synthesized via a Chichibabin-type cyclization reaction. As demonstrated in recent studies, 2-aminoimidazole hemisulfate reacts with N-arylitaconimides in dioxane under reflux with sodium acetate as a base. For example, the reaction of 2-aminoimidazole (1 ) with N-phenylmaleimide (2a ) in dioxane at 100°C for 1 hour yields 7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives (4a ) with 89% efficiency. Sodium acetate facilitates deprotonation, enabling nucleophilic attack at the maleimide’s carbonyl group, followed by cyclization (Figure 1).

Figure 1: Proposed mechanism for imidazo[1,2-a]pyrimidine formation.
$$
\text{2-Aminoimidazole} + \text{N-Arylitaconimide} \xrightarrow{\text{dioxane, NaOAc, 100°C}} \text{Imidazo[1,2-a]pyrimidine}
$$

Key spectral data for intermediates include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.80 (s, pyrimidine-H), 7.55–8.24 (m, aromatic protons).
  • 13C NMR (100 MHz, DMSO-d6): Peaks at 144.09 ppm (imidazo C), 157.49 ppm (pyrimidine C).

Functionalization at Position 2: Introduction of 2-Methoxyphenyl Group

Position 2 of the imidazo[1,2-a]pyrimidine is functionalized via Suzuki-Miyaura cross-coupling. A brominated intermediate (5 ) reacts with 2-methoxyphenylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in tetrahydrofuran (THF)/water (3:1) at 80°C. This method, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves >85% yield by leveraging palladium catalysis for C–C bond formation.

Table 1: Reaction Conditions for Suzuki Coupling

Parameter Value
Catalyst Pd(PPh3)4 (5 mol%)
Base K2CO3 (2 equiv)
Solvent THF/H2O (3:1)
Temperature 80°C
Time 12 hours
Yield 87%

Post-coupling, the product (6 ) is purified via column chromatography (hexane/ethyl acetate, 4:1). 1H NMR confirms the aryl attachment with a singlet at δ 3.85 (OCH3) and aromatic multiplet integration.

Synthesis of 4-Methylbenzamide Substituent

The 4-methylbenzamide moiety is prepared from 4-methylbenzoic acid via acyl chloride formation. Treatment with thionyl chloride (SOCl2) in dichloroethane at reflux for 3 hours yields 4-methylbenzoyl chloride, which is subsequently reacted with ammonium hydroxide (25%) to form 4-methylbenzamide (7 ) with 75% yield.

Key Spectral Data for 4-Methylbenzamide:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.34 (s, CH3), 7.25–7.77 (m, aromatic).
  • 13C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 128.4–140.3 (aromatic C), 167.5 (C=O).

Conjugation of 4-Methylbenzamide to the Aryl-Imidazo[1,2-a]pyrimidine

The final step involves coupling 6 with 7 via a nucleophilic aromatic substitution (SNAr) reaction. The amine group at position 5 of the aryl-imidazo[1,2-a]pyrimidine reacts with 4-methylbenzoyl chloride in anhydrous THF under nitrogen atmosphere, using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 8 hours, yielding the target compound (8 ) with 90% efficiency.

Table 2: Optimization of Benzamide Conjugation

Condition Variation Yield (%)
Solvent THF 90
Base TEA 90
Temperature 25°C 90
Alternative Base Pyridine 75

Characterization of Final Product:

  • 1H NMR (400 MHz, DMSO-d6): δ 2.34 (s, CH3), 3.85 (s, OCH3), 7.25–8.80 (m, aromatic and pyrimidine-H), 10.47 (s, NH).
  • 13C NMR (100 MHz, DMSO-d6): δ 21.5 (CH3), 55.7 (OCH3), 113.8–167.5 (aromatic and carbonyl C).
  • HRMS (ESI+): m/z calcd for C24H20N4O2 [M+H]+: 396.1586; found: 396.1582.

Challenges and Solutions in Large-Scale Production

Key challenges include:

  • Regioselectivity in Cyclization: Competing pathways may form imidazo[1,5-a]pyrimidines. Using NaOAc as a base suppresses side reactions by directing nucleophilic attack.
  • Purification of Polar Intermediates: Silica gel chromatography with gradient elution (hexane → ethyl acetate) resolves mixtures of regioisomers.
  • Amide Hydrolysis: Moisture-sensitive steps necessitate anhydrous conditions and molecular sieves.

Chemical Reactions Analysis

Types of Reactions: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as methoxy and amide groups .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and halogenating agents for substitution reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is C17H18N4O2. The compound features an imidazo[1,2-a]pyrimidine moiety linked to a methoxy-substituted phenyl group and a 4-methylbenzamide component. This unique structural arrangement contributes to its biological activity, particularly as a cyclooxygenase-2 (COX-2) inhibitor, which is crucial in inflammation and pain management.

COX-2 Inhibition

Research indicates that this compound exhibits notable COX-2 inhibitory activity. The inhibition of COX-2 can lead to reduced production of prostaglandins, which are mediators of inflammation and pain. This mechanism underlies its potential therapeutic effects against various inflammatory conditions and pain syndromes .

Anti-Cancer Potential

In addition to its anti-inflammatory properties, preliminary studies suggest that this compound may also possess anti-cancer activity. The imidazo[1,2-a]pyrimidine scaffold has been associated with various biological activities, including anti-tumor effects. Further research is needed to elucidate the specific mechanisms through which this compound may exert its anti-cancer effects .

Comparative Studies

A comparative analysis with structurally similar compounds reveals that this compound has unique properties that enhance its selectivity as a COX-2 inhibitor.

Compound NameStructural FeaturesBiological Activity
2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidineContains a benzo-imidazo-pyrimidine structureCOX-2 inhibitor
4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidineSimilar COX-2 inhibitory activityHigh specificity for COX-2

This table illustrates how this compound stands out due to its specific substitution pattern that enhances both selectivity and potency as a COX-2 inhibitor compared to other compounds in the same class.

Mechanism of Action

The mechanism of action of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally related benzamide derivatives and imidazo[1,2-a]pyrimidine-containing molecules. Below is a detailed analysis based on the provided evidence:

Substituted Benzamide Derivatives

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenyl)-4-(trifluoromethyl)benzamide (BF38304) Structural Differences: The trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) on the benzamide moiety. However, it may also increase metabolic stability due to reduced susceptibility to oxidative degradation . Molecular Weight: 412.36 g/mol (vs. 368.38 g/mol for the methyl-substituted compound), reflecting the heavier fluorine atoms . Property 4-Methylbenzamide Derivative 4-Trifluoromethylbenzamide (BF38304) Molecular Formula C₂₁H₁₈N₄O₂ C₂₁H₁₅F₃N₄O₂ Molecular Weight ~368.38 g/mol 412.36 g/mol Key Substituent -CH₃ -CF₃

Patent Derivatives (EP 3 532 474 B1)
Examples include:

  • 5-Fluor-N-(5-methylpyrimidin-4-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)-2-[(2S)-pentan-2-yloxy]benzamide
  • Structural Contrast : These compounds replace the imidazo[1,2-a]pyrimidine core with triazolo-pyridine or pyrimidine systems. The pentyloxy and fluorine substituents may enhance selectivity for specific kinase targets but reduce synthetic accessibility compared to the methoxy group in the parent compound .

Imidazo[1,2-a]pyrimidine Analogs

6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives Core Structure: These compounds feature a benzo[b][1,4]oxazin-3-one scaffold instead of a benzamide linker. Functional Implications: The oxazinone ring introduces hydrogen-bonding capabilities, which may improve solubility but reduce lipophilicity compared to the benzamide-based compound .

Biological Activity

N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates an imidazo[1,2-a]pyrimidine moiety with a methoxyphenyl and a methylbenzamide structure, suggesting a multifaceted interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₄O₃. Its structure can be broken down as follows:

  • Imidazo[1,2-a]pyrimidine moiety : Known for diverse pharmacological properties.
  • Methoxyphenyl group : Enhances lipophilicity and potential binding interactions.
  • Methylbenzamide group : Imparts stability and may influence receptor interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidine have shown promising results against various cancer cell lines, including:

CompoundCancer Cell LineIC50 (µM)
Compound AHeLa (cervical)0.4
Compound BSW620 (colon)0.7
Compound CHCT116 (colon)1.8

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

Antimicrobial Activity

While primarily investigated for anticancer properties, some studies have also explored the antimicrobial potential of related compounds. For example, certain derivatives demonstrated moderate activity against Gram-negative bacteria like E. coli, with minimum inhibitory concentrations (MIC) around 32 µM .

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in critical signaling pathways:

  • Inhibition of Kinases : Compounds in this class often act as inhibitors of various kinases associated with cancer progression.
  • Modulation of Apoptotic Pathways : By influencing apoptotic signaling cascades, these compounds can promote programmed cell death in malignant cells.

Study 1: Antiproliferative Effects

A study conducted on a series of imidazo[1,2-a]pyrimidine derivatives showed that modifications at the phenyl ring significantly enhanced antiproliferative activity against several cancer types. The study highlighted that the substitution pattern on the imidazo ring was crucial for determining potency against specific cancer cell lines .

Study 2: In Vivo Efficacy

In vivo studies using murine models indicated that similar compounds exhibited significant tumor growth inhibition when administered in combination with standard chemotherapy agents. The combination therapy not only improved survival rates but also reduced tumor burden effectively .

Q & A

Q. What are the critical steps in synthesizing N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions to link the imidazo[1,2-a]pyrimidine core with substituted phenyl groups.
  • Amide bond formation between the methoxyphenyl and 4-methylbenzamide moieties. Key optimizations include:
  • Temperature control (e.g., 60–80°C for imidazo[1,2-a]pyrimidine ring closure) to avoid side products.
  • Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps). Purification via HPLC or column chromatography is essential to achieve >95% purity, validated by NMR and mass spectrometry .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Standard protocols include:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular connectivity using ¹H/¹³C NMR, focusing on aromatic proton shifts (δ 7.0–8.5 ppm) and methoxy group signals (δ ~3.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H]⁺ ~408.18 g/mol).
  • X-ray crystallography (if crystalline forms are obtained) to resolve bond angles and stereochemistry .
  • Solubility testing in DMSO, water, and ethanol for formulation studies .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Enzyme inhibition assays : Test against kinases or proteases due to the imidazo[1,2-a]pyrimidine scaffold’s affinity for ATP-binding pockets.
  • Cell viability assays (e.g., MTT) in cancer cell lines to assess antiproliferative effects.
  • Binding affinity studies using surface plasmon resonance (SPR) for target validation .

Advanced Research Questions

Q. How can conflicting data on biological activity across studies be systematically addressed?

  • Dose-response reevaluation : Confirm IC₅₀ values across multiple cell lines (e.g., HCT-116 vs. HEK293) to rule out cell-type specificity.
  • Metabolic stability assessment : Use liver microsomes to check for rapid degradation that may skew activity results.
  • Structural analogs synthesis : Modify the methoxy or methylbenzamide groups to isolate pharmacophore contributions .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • Cocrystal engineering (with coformers like succinic acid) to improve aqueous solubility and stability, as seen in related imidazo[1,2-a]pyrimidine derivatives .
  • Plasma protein binding assays to adjust dosing regimens and avoid off-target effects .

Q. How can computational methods guide the optimization of this compound’s selectivity?

  • Molecular docking (AutoDock Vina) to predict binding poses in target vs. off-target proteins.
  • MD simulations (>100 ns) to assess conformational stability in biological membranes.
  • QSAR models using datasets from analogs to correlate substituent effects (e.g., electron-withdrawing groups on the benzamide) with activity .

Data Contradiction and Reproducibility

Q. What experimental controls are critical when replicating synthetic protocols?

  • Strict inert atmosphere (N₂/Ar) during coupling steps to prevent oxidation of sensitive intermediates.
  • Batch-to-batch consistency checks via TLC and HPLC at each synthetic step.
  • Independent validation by a second researcher to confirm reaction yields and spectral data .

Q. How should researchers resolve discrepancies in reported IC₅₀ values for this compound?

  • Standardize assay conditions : Use identical buffer pH, incubation time, and ATP concentrations in kinase assays.
  • Reference controls : Include known inhibitors (e.g., staurosporine) as internal benchmarks.
  • Meta-analysis of published data to identify outliers linked to methodological variability .

Stability and Formulation

Q. What are the stability challenges for this compound under physiological conditions?

  • pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) across pH 1–10.
  • Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation.
  • Lyophilization testing for long-term storage in powder form .

Q. Which formulation strategies mitigate poor aqueous solubility?

  • Nanoemulsions : Use PEGylated lipids to encapsulate the compound, improving bioavailability.
  • Cyclodextrin inclusion complexes (e.g., β-cyclodextrin) to enhance solubility without altering activity .

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